![molecular formula C9H5NO4 B1294557 6-Nitro-2H-chromen-2-one CAS No. 2725-81-7](/img/structure/B1294557.png)
6-Nitro-2H-chromen-2-one
Overview
Description
6-Nitro-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are benzopyrone derivatives. This compound is characterized by the presence of a nitro group at the sixth position of the chromen-2-one structure. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Coumarin derivatives, a class to which 6-nitro-2h-chromen-2-one belongs, are known to exhibit a variety of therapeutic activities, suggesting they interact with multiple biological targets .
Mode of Action
It’s known that the compound undergoes base hydrolysis in water-methanol and water-acetone mixtures . The rate of this reaction decreases as the proportion of methanol and acetone increases, which is accounted for by the destabilization of the OH− ion .
Result of Action
Coumarin derivatives have been reported to exhibit antimicrobial, antitubercular, and antioxidant activities , suggesting that this compound may have similar effects.
Action Environment
The action of this compound is influenced by the environment. For instance, the rate of its base hydrolysis reaction varies with the proportion of methanol and acetone in water . This suggests that environmental factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2H-chromen-2-one typically involves the nitration of coumarin derivatives. One common method is the nitration of 4,7-dimethyl coumarin using a mixture of nitric acid and sulfuric acid at low temperatures (0-5°C) . The reaction conditions, such as temperature and reaction time, are crucial for determining the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Base Hydrolysis: The compound can undergo base-catalyzed hydrolysis in binary mixtures of water with methanol or acetone
Common Reagents and Conditions:
Base Hydrolysis: Typically involves the use of hydroxide ions (OH-) in water-methanol or water-acetone mixtures at temperatures ranging from 283 to 313 K.
Reduction: Iron in dioxane with glacial acetic acid is commonly used for the reduction of the nitro group.
Major Products:
Scientific Research Applications
Biological Activities
The biological activities of 6-nitro-2H-chromen-2-one are primarily attributed to its ability to interact with various biological targets. Key areas of research include:
- Neuroprotective Effects : Studies have shown that this compound exhibits potent inhibition of butyrylcholinesterase (BuChE), which is crucial for neuroprotection against oxidative stress-induced cell death. In vitro assays demonstrated that compounds with a similar structure showed neuroprotective effects against H₂O₂-induced cytotoxicity in PC12 cells, indicating potential for treating neurodegenerative diseases .
- Anticancer Properties : Research indicates that this compound derivatives possess significant anticancer activity against various cancer cell lines, including prostate carcinoma (DU145), hepatocellular carcinoma (HepG2), and ovarian cancer (SKOV3). The anticancer efficacy is often linked to the compound's ability to induce apoptosis and inhibit cell proliferation .
- G Protein-Coupled Receptor Agonism : A notable study identified several 2H-chromen-2-one derivatives, including this compound, as agonists for G protein-coupled receptor 35 (GPR35). This receptor is implicated in various physiological processes, and compounds exhibiting high potency could serve as valuable tools for studying GPR35 functions .
Neuroprotective Activity
A study evaluated the neuroprotective effects of this compound against H₂O₂-induced cell death in PC12 cells. The results indicated that at varying concentrations (0.1 to 50 µM), the compound significantly reduced cell death compared to controls, showcasing its potential as a therapeutic agent for neurodegenerative conditions .
Anticancer Efficacy
In another investigation, derivatives of this compound were tested for their anticancer properties against multiple cancer cell lines. The results indicated that these compounds inhibited cell proliferation effectively, with IC₅₀ values suggesting strong antiproliferative activity across different types of cancer .
GPR35 Agonism
Research focusing on GPR35 agonists revealed that certain derivatives of this compound exhibited high agonistic activity, with one compound showing an EC₅₀ value of 5.8 nM. This finding suggests potential applications in drug development targeting GPR35-related pathways .
Summary Table of Applications
Comparison with Similar Compounds
- 6-Chloro-2H-chromen-2-one
- 6-Bromo-2H-chromen-2-one
- 6-Amino-2H-chromen-2-one
Comparison: 6-Nitro-2H-chromen-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its halogenated and amino analogs. The nitro group enhances the compound’s ability to undergo reduction and participate in redox reactions, making it a valuable intermediate in the synthesis of various bioactive molecules .
Biological Activity
6-Nitro-2H-chromen-2-one, a nitro-substituted derivative of coumarin, has garnered attention for its diverse biological activities. This article compiles significant findings from various studies, highlighting its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
Chemical Structure and Synthesis
This compound is synthesized through the nitration of coumarin using potassium nitrate in a sulfuric acid solution. The resulting compound exhibits unique structural properties that contribute to its biological activity. Characterization techniques such as NMR spectroscopy confirm its structure and purity .
Anticancer Activity
Research has demonstrated that this compound possesses notable anticancer properties. In vitro studies indicate its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
Hep-G2 (liver) | 4.90 |
HSC-39 (gastric) | 3.50 |
Caco-2 (colon) | 2.70 |
These results suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that this compound exhibits significant antibacterial and antifungal activity:
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
These findings highlight its potential as an alternative treatment for infections caused by resistant strains of bacteria and fungi .
Antioxidant Activity
In addition to its antimicrobial and anticancer effects, this compound has shown promising antioxidant activity. The compound's IC50 values indicate its ability to scavenge free radicals effectively:
Compound | IC50 (µM) |
---|---|
This compound | 20.5 |
Ascorbic Acid | 25.0 |
This suggests that it may offer protective effects against oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators . Additionally, its antioxidant properties may stem from the ability to enhance the activity of endogenous antioxidant enzymes.
Case Studies
A case study involving patients with gastric carcinoma treated with derivatives of coumarin, including this compound, reported improved survival rates compared to standard treatments. This emphasizes the need for further clinical trials to validate these findings and explore optimal dosing regimens .
Properties
IUPAC Name |
6-nitrochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)14-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMERXEXZXIVNBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181705 | |
Record name | 6-Nitro-2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2725-81-7 | |
Record name | 6-Nitrocoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2725-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitrocoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002725817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2725-81-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitro-2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitro-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Nitrocoumarin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32MSC62RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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